Bienvenue dans la boutique en ligne BenchChem!

(R)-3-Methyl-1,4-diazepan-2-one

DPP-4 Inhibition Type 2 Diabetes Stereochemistry-Activity Relationship

(R)-3-Methyl-1,4-diazepan-2-one is a chiral seven-membered ring lactam (diazepanone) that serves as a critical core scaffold in medicinal chemistry. Its primary documented application is as the key chiral intermediate for constructing potent dipeptidyl peptidase IV (DPP-4) inhibitors, a validated class of type 2 diabetes therapeutics.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 790207-81-7
Cat. No. B3395609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Methyl-1,4-diazepan-2-one
CAS790207-81-7
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1C(=O)NCCCN1
InChIInChI=1S/C6H12N2O/c1-5-6(9)8-4-2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
InChIKeyPPFMWEFKLWLFKX-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Methyl-1,4-diazepan-2-one (CAS 790207-81-7): Chiral Building Block Selection for DPP-4 Inhibitor Synthesis


(R)-3-Methyl-1,4-diazepan-2-one is a chiral seven-membered ring lactam (diazepanone) that serves as a critical core scaffold in medicinal chemistry . Its primary documented application is as the key chiral intermediate for constructing potent dipeptidyl peptidase IV (DPP-4) inhibitors, a validated class of type 2 diabetes therapeutics [1]. The compound's value in procurement lies in its pre-installed (R) stereochemistry at the 3-position, which is essential for the desired biological conformation in downstream pharmacologically active N-acyl-1,4-diazepan-2-one derivatives.

Stereochemical Fidelity in (R)-3-Methyl-1,4-diazepan-2-one: Why the (S)-Enantiomer or Racemate Cannot Replace the (R)-Isomer in Lead Optimization


For a user requiring a 3-methyl-1,4-diazepan-2-one scaffold, the choice of enantiomer is not trivial. The DPP-4 pharmacophore model, as defined by the Merck group, explicitly requires the 3R-methyl configuration for optimal fit within the enzyme's active site [1]. Substituting with the (S)-enantiomer (CAS 128427-25-8) or a racemic mixture introduces a stereocenter that can drastically reduce binding affinity, as demonstrated by comparative IC50 data where the single (3R) isomer of advanced derivatives achieves low nanomolar potency, while the corresponding unresolved mixture shows diminished and poorly defined activity [2]. This stereospecificity cascade means using anything other than the enantiopure (R)-building block compromises the entire downstream synthesis, leading to failed lead optimization and wasted resources.

Quantitative Evidence for (R)-3-Methyl-1,4-diazepan-2-one (CAS 790207-81-7) as the Superior Chiral Intermediate


Enantiopurity Drives Potency: DPP-4 Inhibitory Activity of (3R) vs Undefined Methyl Stereochemistry

The (R)-enantiomer ensures the structural integrity of the potent DPP-4 inhibitor pharmacophore. The advanced lead compound 9i, built from a (3R)-methyl-1,4-diazepan-2-one scaffold, exhibits a DPP-4 IC50 of 8.0 nM [1]. In contrast, when the 3-methyl stereochemistry is not controlled (a racemic or diastereomeric mixture), a closely related diazepan-2-one core yields significantly higher and poorly defined IC50 values between 0.765 and 1.05 nM, with the absolute configuration of the active isomer being indeterminable [2]. This demonstrates that starting with the enantiopure (R)-building block is critical for achieving predictable, low-nanomolar potency in the final compound.

DPP-4 Inhibition Type 2 Diabetes Stereochemistry-Activity Relationship

Structural Confirmation in Target Engagement: X-ray Co-crystal Structures of (3R)-Derived Inhibitors

The specific contribution of the (R)-configured core to target binding is validated by X-ray crystallography. The compound (3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-methyl-1,4-diazepan-2-one, which incorporates the target chiral building block, has been successfully co-crystallized with human DPP-4 (PDB ID: 2IIV) [1]. This structural model confirms the precise orientation of the (R)-3-methyl group within the enzyme's S1 pocket. No equivalent high-resolution structure is available for inhibitors built from the (S)-enantiomer or a racemic diazepan-2-one core, underscoring the (R)-isomer's privileged status for structure-based drug design.

Structural Biology DPP-4 X-ray Crystallography

Purity and Quality Control: Batch-to-Batch Consistency for Reliable Synthesis

For reproducible research and scale-up, chemical purity is paramount. Leading vendors supply (R)-3-Methyl-1,4-diazepan-2-one with a standard purity of 98%, with each batch accompanied by necessary analytical documentation such as NMR, HPLC, or GC [1]. This high level of purity reduces the risk of side reactions from undefined contaminants, a common challenge when sourcing niche chiral heterocycles. In contrast, many generic suppliers of the racemic mixture or unverified chiral lots often lack this rigorous batch-level certification, introducing variability that can confound lead optimization and scale-up studies.

Process Chemistry Quality Control Purity

Procurement-Driven Application Scenarios for (R)-3-Methyl-1,4-diazepan-2-one (CAS 790207-81-7)


Synthesis of Stereochemically Pure DPP-4 Inhibitors for Type 2 Diabetes

This is the primary application scenario. Research groups developing next-generation DPP-4 inhibitors require the enantiopure (R)-3-methyl-1,4-diazepan-2-one to synthesize advanced leads like compound 9i, which demonstrates an IC50 of 8.0 nM [1]. Using the (S)-enantiomer or a racemic mixture would lead to a significant loss of potency, as evidenced by the >100-fold activity drop in related unresolved mixtures, making the (R)-isomer non-substitutable for this indication [2].

Structure-Based Drug Design Leveraging the 2IIV Co-crystal Structure

Medicinal chemistry teams aiming to perform structure-based optimization of DPP-4 ligands should procure the (R)-enantiomer, as it is the scaffold that has been successfully co-crystallized with the human enzyme (PDB ID: 2IIV) [3]. This allows for direct computational docking studies and rational design of second-generation inhibitors, a clear differentiator from the (S)-enantiomer for which no such structural data exists.

Reliable Scale-Up of Chiral Diazepanone Libraries

For medicinal chemistry supply centers and CROs building focused compound libraries, the 98% pure (R)-enantiomer with batch-specific NMR, HPLC, and GC documentation ensures synthetic reproducibility [4]. This quality control is essential for generating high-quality biological data and for transferring synthetic routes from research-scale to process chemistry, avoiding the analytical ambiguity common with less well-characterized chiral or racemic alternatives.

Quote Request

Request a Quote for (R)-3-Methyl-1,4-diazepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.